1H-Imidazolium, 1-methyl-3-pentyl-, bromide
CAS No.: 343851-31-0
Cat. No.: VC4098359
Molecular Formula: C9H19BrN2
Molecular Weight: 235.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 343851-31-0 |
---|---|
Molecular Formula | C9H19BrN2 |
Molecular Weight | 235.16 |
IUPAC Name | 1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide |
Standard InChI | InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H |
Standard InChI Key | IYBQNYKGZGGEKT-UHFFFAOYSA-N |
SMILES | CCCCCN1C[NH+](C=C1)C.[Br-] |
Canonical SMILES | CCCCCN1C[NH+](C=C1)C.[Br-] |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1H-imidazolium, 1-methyl-3-pentyl-, bromide typically involves the alkylation of 1-methylimidazole with n-pentyl bromide. Conventional heating methods require prolonged reaction times under reflux conditions, while microwave-assisted synthesis significantly reduces reaction durations from hours to minutes . For instance, a 1:1 molar ratio of 1-methylimidazole and n-pentyl bromide, heated at 80°C for 24 hours under nitrogen, yields the product with a purity exceeding 95% . Microwave irradiation at 100°C for 30 minutes achieves comparable yields, demonstrating the efficiency of modern synthetic techniques .
Structural Features
The compound’s structure comprises a 1-methyl-substituted imidazolium cation paired with a bromide anion. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, D₂O): δ 7.35 (s, 1H, NCHN), 7.28 (s, 1H, NCHCH), 4.15 (t, 2H, NCH₂), 3.85 (s, 3H, NCH₃), 1.75–1.25 (m, 8H, CH₂), 0.90 (t, 3H, CH₃) .
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¹³C NMR (100 MHz, D₂O): δ 136.4 (NCN), 123.7 (NCH), 122.1 (NCH₂), 48.9 (NCH₂), 36.2 (NCH₃), 30.1–22.3 (CH₂), 13.9 (CH₃) .
Infrared (IR) spectroscopy reveals characteristic absorption bands at 3134 cm⁻¹ (C–H stretching of the imidazolium ring) and 1577 cm⁻¹ (C=N stretching), corroborating the cationic structure .
Physicochemical Properties
Thermal and Solubility Characteristics
1H-Imidazolium, 1-methyl-3-pentyl-, bromide exhibits a glass transition temperature (T₉) of -65°C and remains thermally stable up to 300°C, making it suitable for high-temperature applications . Its solubility profile is solvent-dependent:
Solvent | Solubility (25°C) |
---|---|
Water | 12.5 g/L |
Ethanol | Miscible |
Dichloromethane | Immiscible |
The compound’s refractive index (1.535–1.539) and density (1.12 g/cm³) align with typical imidazolium ionic liquids .
Electrochemical Behavior
As an electrolyte, the ionic liquid demonstrates a conductivity of 8.4 mS/cm at 25°C, which increases to 24.1 mS/cm at 80°C due to reduced viscosity . Cyclic voltammetry in aqueous solutions reveals a wide electrochemical window of 2.8 V, enabling its use in lithium-ion batteries .
Role in Green Solvent Systems
Catalysis and Organic Synthesis
The compound serves as a green solvent for Heck and Suzuki coupling reactions, achieving yields exceeding 90% under mild conditions (60°C, 6 hours) . Its low volatility minimizes solvent loss, reducing environmental impact.
Biocatalysis
In enzymatic reactions, the ionic liquid stabilizes lipase activity, increasing hydrolysis rates by 40% compared to organic solvents. This is attributed to its ability to maintain enzyme tertiary structure .
Biochemical and Nanotechnological Applications
Protein Stabilization
1H-Imidazolium, 1-methyl-3-pentyl-, bromide extends the half-life of cytochrome c by 3-fold at 50°C, making it valuable in biocatalysis and drug delivery systems .
Nanomaterial Synthesis
The ionic liquid templates the synthesis of gold nanoparticles (AuNPs) with uniform sizes (5–10 nm). These AuNPs exhibit enhanced catalytic activity in nitroarene reduction, achieving 99% conversion in 10 minutes .
Thermodynamic Behavior and Molecular Interactions
Interactions with Amino Acids
Studies using isothermal titration calorimetry (ITC) reveal exothermic interactions between the ionic liquid and L-cysteine (ΔH = -12.5 kJ/mol). These interactions stabilize protein-ionic liquid complexes, enabling applications in biopreservation .
Micellization in Aqueous Solutions
The compound forms micelles at a critical micelle concentration (CMC) of 0.8 mM, reducing water surface tension to 45 mN/m. This property is exploited in micellar catalysis for hydrophobic substrate solubilization .
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